molecular formula C11H22Cl2N2O B1464987 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride CAS No. 1172016-21-5

2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride

Cat. No.: B1464987
CAS No.: 1172016-21-5
M. Wt: 269.21 g/mol
InChI Key: OPVYQJVNQFQOME-UHFFFAOYSA-N
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Description

2-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride is a chloroacetamide derivative characterized by a cyclohexyl core substituted with a dimethylamino group and a chlorinated acetamide side chain. The compound’s key features include:

  • A cyclohexyl ring with a dimethylamino (-N(CH₃)₂) group at the 1-position.
  • A chloroacetamide moiety (-NH-CO-CH₂Cl) linked via a methylene bridge to the cyclohexyl ring.
  • A hydrochloride salt enhancing solubility in polar solvents.

Properties

IUPAC Name

2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClN2O.ClH/c1-14(2)11(6-4-3-5-7-11)9-13-10(15)8-12;/h3-9H2,1-2H3,(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVYQJVNQFQOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride, also known by its CAS number 1172016-21-5, is a compound of interest in pharmacological research due to its unique structural properties and potential biological activities. This article examines its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

  • Molecular Formula : C11_{11}H22_{22}ClN2_2O
  • Molecular Weight : 269.21 g/mol
  • CAS Number : 1172016-21-5

The compound is believed to interact with various neurotransmitter systems, primarily through modulation of the serotonin and norepinephrine pathways. Its structural similarity to other psychoactive substances suggests potential effects on mood and cognition.

Pharmacological Effects

  • Analgesic Activity : Preliminary studies indicate that 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide may exhibit analgesic properties similar to those of opioids, though the specific receptors involved remain under investigation.
  • Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects at higher concentrations. For example, concentrations of 500 mg/L resulted in significant cell death in rat brain striatum primary neurons, with an IC50_{50} value calculated at approximately 368.2 mg/L .
  • Neurotoxicity : Long-term exposure studies in animal models have suggested potential neurotoxic effects, particularly at elevated doses. Observations included reduced body weight and liver cell degeneration .

Toxicity Profile

The toxicity profile is critical for understanding the safety and efficacy of this compound:

  • Acute Toxicity : Animal studies have reported mild to moderate toxicity at high doses, with symptoms including hair loss and gastrointestinal disturbances .
  • Reproductive Toxicity : Research indicates no significant adverse effects on fertility in reproductive toxicity studies .
  • Dermal Exposure : Repeated dermal exposure has been associated with liver damage in human epidemiological data, warranting caution in handling .

Case Studies

Several case studies highlight the biological activity and safety profile of the compound:

  • Study on Analgesic Properties : A study involving intracerebroventricular administration in mice demonstrated that the compound could modulate pain responses when combined with adrenergic and serotonergic drugs .
  • Toxicokinetics Assessment : A comprehensive assessment indicated that the compound is metabolized via demethylation pathways, leading to various metabolites that may also possess biological activity .

Data Tables

ParameterValue
Molecular Weight269.21 g/mol
CAS Number1172016-21-5
IC50_{50} (Cytotoxicity)368.2 mg/L
NOAEL (Male Rats)100 mg/kg bw/day
NOAEL (Female Rats)300 mg/kg bw/day

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H22Cl2N2O
  • Molar Mass : Approximately 269.21 g/mol
  • Functional Groups : Chloroacetamide and dimethylamino groups

The chloroacetamide structure allows for nucleophilic substitution reactions, while the dimethylamino group enhances interaction with biological targets, which is critical for its applications in drug development and biological research.

Medicinal Chemistry

The compound exhibits potential antimicrobial , analgesic , and anticancer properties due to its interaction with neurotransmitter systems. This makes it a candidate for developing pain management therapies and treatments for various diseases.

Proteomics Research

In proteomics, 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride serves as a biochemical tool for studying protein interactions and functions. Its unique structure allows researchers to explore its effects on biological pathways, contributing to advancements in understanding disease mechanisms and potential therapeutic targets .

Interaction Studies

Research focuses on the binding affinity of this compound to various biological targets, including receptors and enzymes. These studies help elucidate its mechanism of action, particularly in influencing pain perception and other physiological responses. The compound's ability to undergo acylation reactions further allows for functionalization that can enhance its therapeutic efficacy.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of compounds similar to this compound found that derivatives exhibited significant activity against various bacterial strains. This highlights the compound's potential in developing new antibiotics or antimicrobial agents.

Case Study 2: Analgesic Effects

In preclinical trials, compounds containing dimethylamino groups were shown to modulate pain pathways effectively. The specific application of this compound could lead to innovative approaches in pain management therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes Evidence Source
2-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride ~C₁₂H₂₂Cl₂N₂O (est.) ~297.3 (est.) Cyclohexyl + dimethylamino + chloroacetamide Potential CNS activity (analog-based)
2-Chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride C₁₄H₂₆Cl₂N₂O 309.3 Cyclohexyl + piperidinyl + chloroacetamide Bulkier amine group; enhanced lipophilicity
2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride C₁₀H₂₁ClN₂O 220.74 Cyclohexyl + ethylamine + aminoacetamide Simpler structure; reduced steric bulk
Alachlor C₁₄H₂₀ClNO₂ 269.77 Chloroacetamide + 2,6-diethylphenyl + methoxy Herbicide (pre-emergent weed control)
2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride C₉H₁₈ClNO 203.7 Cyclohexanone + dimethylaminomethyl Tramadol intermediate; analgesic research

Key Comparisons

Ethylamine in ’s compound lacks the electron-donating methyl groups, reducing basicity and solubility compared to dimethylamino derivatives .

Backbone Variations Alachlor () replaces the cyclohexyl ring with a 2,6-diethylphenyl group, optimizing herbicidal activity through hydrophobic interactions with plant enzymes . The cyclohexanone core in ’s compound replaces the acetamide with a ketone, shifting functionality toward opioid receptor modulation (e.g., tramadol analogs) .

Physicochemical Properties The hydrochloride salt in the target compound and its analogs improves aqueous solubility, critical for bioavailability in drug development.

Functional Applications

  • Agrochemicals (e.g., alachlor, pretilachlor) prioritize chloroacetamide’s electrophilic reactivity for herbicide action, while pharmaceutical analogs (e.g., tramadol-related compounds) leverage amine and cyclohexyl motifs for CNS activity .

Research Findings and Gaps

  • Synthetic Accessibility : Cyclohexylmethyl chloroacetamides are typically synthesized via nucleophilic substitution of chloroacetyl chloride with amine-functionalized cyclohexyl intermediates .
  • Biological Activity: Dimethylamino groups may enhance binding to acetylcholine receptors or monoamine transporters, as seen in structurally related analgesics .
  • Stability : The hydrochloride salt form likely improves stability over freebase analogs, a common feature in drug development .

Preparation Methods

Starting Materials

Reaction Conditions and Procedure

Step Reagents & Conditions Description Outcome
1 Dissolve cyclohexylamine derivative in acetonitrile (or dichloromethane) The amine is prepared as a solution for gradual addition Ensures controlled reaction rate
2 Add 2-chloroacetyl chloride dropwise at 15–20°C under stirring Controlled temperature prevents side reactions Formation of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide
3 Stir the reaction mixture at room temperature for 1–2 hours Allows completion of acylation High conversion to product
4 Dilute with ethyl acetate and wash with aqueous HCl (1.2 M) Removes unreacted amine and impurities Extracts product into organic phase
5 Extract aqueous layer with ethyl acetate, wash combined organic layers with sodium carbonate solution Neutralizes residual acid, removes impurities Purifies the product
6 Dry over magnesium sulfate, filter, and concentrate Removes moisture and solvent Obtains crude product
7 Treat crude product with hydrogen chloride in water/acetonitrile Converts free base to hydrochloride salt Final product: 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride

Key Parameters

  • Temperature: Initial addition at 15–20°C, reaction completion at room temperature.
  • Solvent choice: Acetonitrile preferred for its polarity and ability to dissolve reactants.
  • Reaction time: 1–2 hours sufficient for completion.
  • Purification: Sequential washing and drying steps critical for high purity.

Analytical and Monitoring Techniques

Research Findings and Optimization Notes

  • The N-alkylation reaction is highly efficient with yields reported up to 93% under optimized conditions.
  • Careful control of temperature and reagent addition rate prevents side reactions such as over-acylation or hydrolysis.
  • The hydrochloride salt form enhances the compound’s stability and handling properties.
  • Solvent choice impacts reaction kinetics and product isolation; acetonitrile is preferred over dichloromethane in some protocols for better yield and purity.
  • Washing steps with aqueous acid and base solutions are essential to remove residual starting materials and by-products.

Summary Table of Preparation Method

Aspect Details
Starting materials 1-(dimethylamino)cyclohexylamine, 2-chloroacetyl chloride
Solvents Acetonitrile, ethyl acetate, water
Temperature 15–20°C (addition), room temperature (reaction)
Reaction time 1–2 hours
Yield Up to 93%
Purification Acid-base washing, drying over MgSO4
Analytical methods NMR, MS, HPLC
Final form Hydrochloride salt, crystalline solid

Q & A

Basic Research Questions

Q. What laboratory safety protocols are critical when handling 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride?

  • Methodological Answer : Follow respiratory protection guidelines (e.g., one-way valve respirators) and wear personal protective equipment (PPE) such as gloves and lab coats. Storage should adhere to regulations for hygroscopic or reactive compounds, as outlined in safety data sheets (SDS) under EC Regulation No. 1272/2008 . Avoid exposure to moisture or incompatible substances (e.g., strong oxidizers) to prevent decomposition.

Q. Which analytical methods are recommended for assessing the purity and structural integrity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for quantitative purity analysis. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy. Impurity profiling should follow pharmacopeial standards, such as sulfate testing (<1.14% via turbidimetry) and heavy metal analysis (<20 ppm via ICP-MS) .

Q. How can researchers determine the solubility and stability of this compound in various solvents?

  • Methodological Answer : Conduct solubility screens in polar (e.g., water, ethanol) and non-polar solvents (e.g., dichloromethane) using gravimetric or UV-spectrophotometric methods. Stability studies should include accelerated degradation tests under acidic, basic, oxidative, and thermal conditions (40–60°C) to identify degradation products via LC-MS .

Advanced Research Questions

Q. What computational strategies can optimize the synthesis pathway of this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory) to model reaction intermediates and transition states. Pair this with machine learning algorithms to predict optimal reaction conditions (e.g., solvent, temperature) and reduce trial-and-error experimentation. For example, ICReDD’s reaction path search methods can identify energy-efficient pathways .

Q. How can contradictions in reported biological activities of structurally analogous chloroacetamides be resolved?

  • Methodological Answer : Perform meta-analyses comparing assay conditions (e.g., cell lines, concentrations) and structural variations (e.g., substituents on the cyclohexyl or acetamide groups). For instance, highlights that N-alkyl chain length in chloroacetamides significantly impacts receptor binding affinity. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) to isolate confounding variables .

Q. What experimental approaches are effective in characterizing byproducts formed during synthesis?

  • Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) and preparative chromatography to isolate byproducts. Compare fragmentation patterns with predicted structures from reaction mechanisms (e.g., elimination of HCl or cyclization side reactions). For example, ’s synthesis of AZD8931 involved step-by-step tracking of intermediates to minimize undesired products .

Q. How do steric and electronic effects of the dimethylamino-cyclohexyl group influence reactivity?

  • Methodological Answer : Conduct kinetic studies under varying steric environments (e.g., bulky vs. linear substituents) and measure Hammett substituent constants (σ) to quantify electronic effects. Molecular docking simulations can further elucidate steric hindrance in receptor interactions. ’s analysis of dimethylaminoethyl chloride derivatives provides a comparative framework .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride
Reactant of Route 2
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2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride

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